molecular formula C6H10Ba2O12P2 B1581301 D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) CAS No. 6035-52-5

D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2)

Cat. No. B1581301
CAS RN: 6035-52-5
M. Wt: 610.7 g/mol
InChI Key: XTWXMNPKAVQMQE-XAIJJRKESA-J
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Description

D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is a chemical compound with a unique structure and properties. It is a white crystalline powder that is soluble in water and has a wide range of applications in scientific research. The chemical formula of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is C6H12O6•2Ba(H2PO4)2. It is also known as D-Fructose-1,6-bis(dihydrogen phosphate) barium salt, or simply barium fructose.

Scientific Research Applications

Soil Acidity and Aluminum Activation

D-Fructose, 1,6-bis(dihydrogen phosphate), also known as F16BP, has been studied for its effects on soil acidity and aluminum activation . The R-PO4 3− group of F16BP was found to be effective in displacing the hydroxyl groups through a ligand exchange mechanism, showing a greater ameliorating effect on soil acidity than chitosan .

Improvement of Soil pH

F16BP is a better material to improve soil pH . When compared to lime and chitosan, soils treated with F16BP showed a significant improvement in soil pH .

Inhibition of Soil Acidification

While F16BP is effective in improving soil pH, chitosan is a better option to inhibit soil acidification . This is due to the significant improvement in soil pH buffering capacity (pHBC) when soils are amended with chitosan .

Retardation of Phytotoxic Al3+ Activation

Chitosan, when used in conjunction with F16BP, can retard the activation of phytotoxic Al3+ . This makes it a promising soil amendment material for use in the management of acidic soils .

Glycolysis Regulation

F16BP is essential for glycolysis to occur efficiently . It links to adenine nucleotides which regulate 6-phosphofructokinases (Pfks) that catalyze one of the rate-limiting steps of glycolysis .

Precursor for 3-Phosphoglycerate and Dihydroxyacetone Phosphate

F16BP is a common metabolic sugar and is a precursor for 3-phosphoglycerate and dihydroxyacetone phosphate in the glycolytic pathway .

Enzyme Modulation

F16BP can act as an allosteric activator for certain enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase, and as an inhibitor for acetate kinase .

Neuroprotection

F16BP has been studied as a neuroprotective agent for brain injuries .

properties

IUPAC Name

barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.2Ba/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+2/p-4/t3-,5-,6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWXMNPKAVQMQE-XAIJJRKESA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Ba2O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

488-69-7 (Parent)
Record name D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00910599
Record name Dibarium 1,6-di-O-phosphonatohex-2-ulose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2)

CAS RN

6035-52-5
Record name D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dibarium 1,6-di-O-phosphonatohex-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fructose 1,6-bis(barium phosphate)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2)
Reactant of Route 2
D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2)
Reactant of Route 3
D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2)
Reactant of Route 4
D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2)
Reactant of Route 5
D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2)
Reactant of Route 6
D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2)

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